Quinosol
Description
Historical Trajectories and Foundational Discoveries of Quinoline (B57606) Compounds
The history of quinoline compounds begins in the 19th century. In 1834, German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar, a primary source for the compound to this day. wikipedia.org A few years later, in 1842, French chemist Charles Gerhardt synthesized a related compound, which he named Chinolein, through the distillation of the alkaloid quinine (B1679958) with potassium hydroxide (B78521). wikipedia.org
The parent compound, quinoline, is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org While quinoline itself has limited direct applications, its derivatives have proven to be immensely valuable. wikipedia.org The most prominent early example is quinine, an alkaloid extracted from the bark of the cinchona tree, which was the first major antimalarial drug. globalresearchonline.net The legendary use of cinchona bark to treat malaria dates back to the 17th century. globalresearchonline.net
The 20th century saw a surge in the synthesis of quinoline-based drugs. Following the elucidation of quinine's structure, synthetic derivatives were developed, leading to the introduction of compounds like chloroquine (B1663885) in the 1940s, which became a cornerstone in the fight against malaria for decades. globalresearchonline.netacs.org The discovery of the antibacterial properties of quinolones, starting with nalidixic acid in 1962, opened another vast area of pharmacological research, leading to the development of multiple generations of quinolone antibiotics. researchgate.netnih.gov The versatility of the quinoline scaffold is further demonstrated by the development of numerous synthetic methodologies, such as the Skraup and Friedländer syntheses, which allow for the creation of a wide array of derivatives. wikipedia.orgresearchgate.net
| Compound | Year of Discovery/Introduction | Key Foundational Discovery |
| Quinoline | 1834 | First extracted from coal tar by Friedlieb Ferdinand Runge. wikipedia.org |
| Quinine | 1820 (Isolated) | Alkaloid isolated from cinchona bark; served as the primary antimalarial drug. globalresearchonline.net |
| Chloroquine | ~1940s | A synthetic quinoline compound introduced as a highly effective antimalarial. globalresearchonline.netacs.org |
| Nalidixic Acid | 1962 | The first quinolone antibacterial agent, marking the origin of this class of antibiotics. nih.gov |
Evolution of Research Interest in 8-Hydroxyquinoline (B1678124) and its Derivatives
Within the large family of quinoline derivatives, 8-hydroxyquinoline, also known as oxine, holds a special place. wikipedia.org It is an organic compound derived from quinoline by substituting a hydroxyl group at the C-8 position. wikipedia.orgrroij.com This structural modification confers phenolic properties and, crucially, introduces a powerful bidentate chelating ability due to the proximity of the hydroxyl group's oxygen and the pyridine ring's nitrogen atom. rroij.comusda.gov This allows 8-hydroxyquinoline to form stable complexes with a wide variety of metal ions. rroij.com
Initial interest in 8-hydroxyquinoline was driven by its antiseptic, disinfectant, and pesticide properties. wikipedia.org Its ability to inhibit transcription contributes to its broad biological activity. wikipedia.org Furthermore, its strong metal-chelating capability made it an excellent reagent for the gravimetric analysis of metals in analytical chemistry. rroij.comscispace.com
Research interest has since evolved significantly, branching into diverse and advanced applications. rroij.comorientjchem.org The unique properties of 8-hydroxyquinoline derivatives have made them valuable in materials science and medicine. researchgate.netorientjchem.org For instance, the aluminum complex of 8-hydroxyquinoline (Alq₃) is a key component in organic light-emitting diodes (OLEDs) due to its luminescent properties. wikipedia.orgrroij.com The inherent fluorescence of the 8-hydroxyquinoline scaffold, which is often enhanced upon metal chelation, has also led to the development of derivatives that function as fluorescent chemosensors for detecting specific metal ions in biological and environmental systems. rroij.comscispace.com
In the realm of biological research, scientists have synthesized and evaluated a vast number of 8-hydroxyquinoline derivatives for a wide range of potential therapeutic uses, including as antifungal, antibacterial, anticancer, anti-HIV, and neuroprotective agents. rroij.comscispace.commdpi.com
Significance of the Quinosol Framework in Modern Scientific Inquiry
This compound is the common name for the sulfate (B86663) salt of 8-hydroxyquinoline, often formulated as (C₉H₇NO)₂·H₂SO₄. usda.govnih.govnih.gov Creating this salt significantly increases the water solubility of the 8-hydroxyquinoline moiety, making it more suitable for use in aqueous solutions compared to the parent compound. usda.gov this compound thus represents a practical framework that harnesses the intrinsic chemical and biological properties of 8-hydroxyquinoline in a more applicable form.
The primary significance of the this compound framework lies in its established role as a broad-spectrum antiseptic with both bacteriostatic and fungistatic action. nih.gov This activity is directly linked to the 8-hydroxyquinoline component. wikipedia.org It is utilized in various scientific contexts, for example, as a disinfectant or preservative. In agricultural research, formulations containing hydroxyquinoline sulfate are used to control certain bacterial and fungal diseases in plants and to extend the life of cut flowers. usda.gov
Beyond its antiseptic uses, the this compound framework retains the potent metal-chelating properties of its parent molecule. rroij.comnih.gov This makes it a useful reagent in chemical and biological studies where the sequestration of metal ions is required. The compound serves as a readily available source of the 8-hydroxyquinolinato ligand for coordination chemistry research and the synthesis of novel metal complexes. The continued investigation into this compound and its derivatives underscores the enduring importance of the quinoline scaffold in developing functional chemical agents for a multitude of scientific applications.
Properties of this compound (8-Hydroxyquinoline Sulfate)
| Property | Value |
| Chemical Formula | C₁₈H₁₆N₂O₆S nih.govnih.gov |
| Molecular Weight | 388.39 g/mol (anhydrous) nih.gov |
| Appearance | Yellow microcrystalline powder usda.govnih.gov |
| Solubility | Highly soluble in water usda.gov |
| Chemical Nature | Sulfate salt of 8-Hydroxyquinoline usda.govnih.gov |
| Key Function | Antiseptic, Bacteriostatic, Fungistatic, Metal Chelator usda.govnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
quinolin-1-ium-8-ol;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)[NH+]=CC=C2.C1=CC2=C(C(=C1)O)[NH+]=CC=C2.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-24-3 (Parent) | |
| Record name | Oxyquinoline sulfate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-31-6 | |
| Record name | Oxyquinoline sulfate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(8-hydroxyquinolinium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 8 Hydroxyquinolines
Established Synthetic Routes for 8-Hydroxyquinoline (B1678124) (Oxine)
The synthesis of the 8-hydroxyquinoline scaffold can be achieved through several established methods, which have been refined over time. The most prominent of these are the Skraup and Friedlander syntheses. rroij.com In the Skraup reaction, an aromatic amine is reacted with an α,β-unsaturated aldehyde. rroij.com The Friedlander synthesis involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone. rroij.com
Other notable methods for producing the core 8-HQ structure include the diazotization of 8-aminoquinoline (B160924) or the alkali fusion of 8-sulphonic acid. rroij.comoup.com In the latter process, 8-sulfoquinoline is fused with sodium hydroxide (B78521) at high temperatures (300-315°C), followed by decomposition with acid, neutralization, and steam distillation to yield 8-hydroxyquinoline. oup.com
The Skraup synthesis is a cornerstone for producing quinolines. wikipedia.org In the specific case of 8-hydroxyquinoline, the reaction typically involves heating o-aminophenol with glycerol (B35011), sulfuric acid, and an oxidizing agent like o-nitrophenol. google.comresearchgate.net The mechanism begins with the dehydration of glycerol by sulfuric acid at high temperatures to form acrolein. google.com This is followed by the condensation of acrolein with o-aminophenol to create an intermediate, which is then oxidized to 8-hydroxyquinoline. google.com
The reaction is known for being vigorous, and several optimizations have been developed to improve safety, reaction speed, and yield. wikipedia.orggoogle.com One significant improvement involves the addition of anhydrous cupric sulfate (B86663) and calcium oxide. google.comchemicalbook.com These compounds act as dehydrating agents, absorbing water from the system. This enhances the efficiency of the concentrated sulfuric acid, accelerates the dehydration cyclization of the intermediate, and ultimately increases the reaction yield. google.com Another approach uses ferrous sulfate to moderate the otherwise violent reaction. wikipedia.org The use of hydroquinone (B1673460) as a polymerization inhibitor and a cobalt oxime chelate photocatalyst with an eosin (B541160) Y photosensitizer under visible light has also been reported as a modern, milder method for the final dehydrogenation step. google.com
Beyond the classical methods, a range of alternative strategies have been developed to synthesize functionalized quinoline (B57606) and quinolinone analogues, which can be precursors or structurally related to 8-hydroxyquinoline derivatives. These methods provide access to a wide variety of substitution patterns on the quinoline core. nih.gov
Key alternative syntheses include:
Gould-Jacobs Reaction : This thermal cyclization method begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylidenedimalonate, which upon heating, cyclizes to form a quinolin-4-one backbone. nih.gov
Conrad-Limpach-Knorr Synthesis : This involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions (temperature), it can yield either quinolin-4-ones or quinolin-2-ones. nih.gov
Camps Cyclization : This method produces substituted quinolines from N-(2-acylaryl)amides. nih.gov
Palladium-Catalyzed Reactions : Modern synthetic approaches often employ transition metal catalysis. For instance, the palladium-catalyzed coupling reaction of 2-iodoaniline (B362364) and terminal acetylenes in the presence of carbon monoxide is an effective way to build the quinolin-4-one system. nih.gov
Suzuki Cross-Coupling : This palladium-catalyzed reaction is a powerful tool for introducing aryl or other substituents onto a pre-existing quinoline ring. For example, 4-Aryl-8-hydroxyquinolines can be prepared from 4-chloro-8-tosyloxyquinoline. rroij.comscispace.com Similarly, 5-aryl-8-hydroxyquinolines can be synthesized starting from 5-bromo-8-hydroxyquinoline, which requires protection of the hydroxyl group before the coupling reaction. rroij.comscispace.com
Synthesis and Formation of 8-Hydroxyquinoline Sulfate
Quinosol is the common name for 8-hydroxyquinoline sulfate. smolecule.comnih.gov It is an acidic salt formed from two molecules of 8-hydroxyquinoline and one molecule of sulfuric acid, with the chemical formula (C₉H₇NO)₂·H₂SO₄. nih.govsigmaaldrich.com
The synthesis of this compound can be achieved through a few primary routes. A common laboratory and industrial method involves the direct reaction of 8-hydroxyquinoline with sulfuric acid. nih.gov Another method, which synthesizes the 8-hydroxyquinoline ring system and forms the sulfate salt in a one-pot process, is a variation of the Skraup reaction. This involves heating a mixture of o-aminophenol, glycerine, and sulfuric acid. smolecule.com The product is then isolated, often through water-steam distillation followed by alkalization and subsequent purification. smolecule.com For instance, the sulfate of 5-benzyl-8-hydroxyquinoline was prepared by reacting o-amino-p-benzylphenol with glycerol and sulfuric acid, followed by steam distillation and isolation of the sulfate salt from the cooled residue. acs.org
Design and Synthesis of Advanced 8-Hydroxyquinoline Derivatives
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, prompting extensive research into the design and synthesis of advanced derivatives with tailored properties. nih.govrsc.org Modifications are typically made by introducing various functional groups at different positions on the quinoline ring system to modulate electronic properties, lipophilicity, and steric profile. nih.gov
The rational design of 8-HQ derivatives often involves targeting specific positions on the quinoline nucleus to enhance desired activities. The presence of the phenolic hydroxyl group makes the ring susceptible to electrophilic aromatic substitution and other modifications. nih.gov
Examples of rationally designed syntheses include:
Substitution at Position 4 : Researchers have prepared 8-hydroxyquinolines with amino and thioalkyl groups at the 4-position. The synthesis starts with the chlorination of 4-hydroxy-8-tosyloxyquinoline to yield 4-chloro-8-tosyloxyquinoline. This intermediate is then reacted with various sulfur and nitrogen nucleophiles to produce the target compounds in good yields. researchgate.net
Substitution at Position 7 : Starting from clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), a series of novel derivatives were synthesized by modifying the 7-position. The process involved protecting the 8-hydroxyl group, followed by a palladium-catalyzed cross-coupling reaction to introduce an arylamine group at the 7-position, and a final deprotection step. rsc.org
Substitution at Position 2 : 8-Hydroxy-2-quinolinecarbaldehyde, an 8-HQ derivative with a carbaldehyde group at the 2-position, was prepared by the oxidation of 8-hydroxy-2-methylquinoline using selenium dioxide. nih.gov
Substitution at Position 5 : 5-Aminomethyl-8-hydroxyquinoline has been synthesized and used as a scaffold to create more complex structures by conjugating it with other small molecules. researchgate.net
A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity. rsc.org This approach aims to create compounds with improved or multi-target activity. The 8-hydroxyquinoline scaffold has been successfully hybridized with a wide array of other heterocyclic and molecular systems. rsc.orgnih.gov
Notable examples of quinoline-based hybrid systems include:
Quinoline-Triazole Hybrids : These have been synthesized by reacting 8-hydroxyquinoline with ethyl 2-chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) and phenyl isocyanate, and subsequent ring closure to form a triazole ring attached to the 8-HQ core. mdpi.com
Quinoline-Benzimidazole Hybrids : These systems combine the structural features of two biologically significant heterocycles and have been investigated for their pharmacological potential. researchgate.net
Steroid-Quinoline Hybrids : Compounds combining quinoline and cholesterol scaffolds have been designed and synthesized. The quinoline moiety was fused to the A-ring of the steroid core to create both "linear" and "angular" hybrid structures. acs.org
Other Hybrids : Numerous other hybrids have been reported, such as quinoline-coumarin, quinoline-sulfonamide, quinoline-artemisinin, and pyrazole-quinoline hybrids, demonstrating the versatility of the quinoline scaffold in molecular hybridization. rsc.orgnih.gov
Preparation and Characterization of Metal Complexes
8-Hydroxyquinoline (8-HQ), also known as oxine or 8-quinolinol, is a versatile monoprotic bidentate chelating agent. Its ability to form stable complexes with a wide variety of metal ions is due to the presence of two donor atoms: the nitrogen of the pyridine (B92270) ring and the oxygen of the phenolic hydroxyl group. This compound is the sulfate salt of 8-hydroxyquinoline. The close proximity of the hydroxyl group to the heterocyclic nitrogen allows 8-HQ to act as a potent chelator, forming four- and six-covalent complexes with numerous metal ions. nih.govscispace.com The formation of these metal complexes involves the displacement of the hydrogen atom from the hydroxyl group and the subsequent coordination of the metal to both the oxygen and nitrogen atoms. scispace.com
The synthesis of 8-hydroxyquinoline metal complexes is generally achieved through the reaction of 8-HQ or its derivatives with a suitable metal salt in a specific molar ratio. scirp.orgscirp.org The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure, stoichiometry, and properties.
Preparation of Metal Complexes
The preparation of metal complexes of 8-hydroxyquinoline typically involves the reaction of a solution of the ligand (8-HQ) with a solution of a metal salt in a suitable solvent system. The choice of solvent, reaction temperature, pH, and molar ratio of the reactants are crucial parameters that influence the yield and purity of the resulting complex. researchgate.net
For instance, in one study, complexes of Copper(II), Cobalt(II), and Nickel(II) were synthesized by mixing a 0.2 mol/L solution of 8-HQ in an 80:20 (v/v) ethanol-water mixture with a 0.1 mol/L aqueous solution of the respective metal chlorides. scirp.org The reaction is typically carried out with a 1:2 molar ratio of metal to ligand (M:L). scirp.orgscirp.org
The synthesis of other metal complexes, such as those with Zinc(II), Manganese(II), and Magnesium(II), has also been reported. acs.org The general procedure involves the one-step synthesis of bivalent metal salts and the corresponding 8-hydroxyquinolines. acs.org For example, the synthesis of tris(8-hydroxyquinoline)aluminium (Alq3) was optimized by controlling factors such as the concentration of the 8-hydroxyquinoline alcohol solution (80 g/L), pH (7.14), reaction temperature (70°C), and reaction time (3 hours). researchgate.net Similarly, optimal conditions have been determined for the synthesis of Zinc (Znq2) and Lithium (Liq) complexes. researchgate.net
The synthesis of novel Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline and their subsequent complexation with Cu(II) and Zn(II) has also been explored. acs.org These methods demonstrate the versatility of 8-hydroxyquinoline as a scaffold for creating a diverse range of metal complexes.
Table 1: Synthesis Conditions for 8-Hydroxyquinoline Metal Complexes
| Metal Ion | Ligand | Molar Ratio (M:L) | Solvent | Reaction Conditions | Reference |
|---|---|---|---|---|---|
| Cu(II), Co(II), Ni(II) | 8-Hydroxyquinoline | 1:2 | 96% Ethanol/Water (80:20 v/v) | Reactant solutions of 0.1 M metal salt and 0.2 M ligand. | scirp.org |
| Al(III) | 8-Hydroxyquinoline | - | Alcohol | 80 g/L 8-HQ, pH 7.14, 70°C, 3h | researchgate.net |
| Zn(II) | 8-Hydroxyquinoline | - | Alcohol | 80 g/L 8-HQ, pH 8, 70°C, 1h | researchgate.net |
| Li(I) | 8-Hydroxyquinoline | - | Alcohol | 80 g/L 8-HQ, pH 10, 50°C, 1h | researchgate.net |
| Zn(II), Mn(II), Ni(II), Mg(II) | 8-Hydroxyquinoline derivatives | - | - | One-step synthesis with bivalent metal salts. | acs.org |
Characterization of Metal Complexes
The structural elucidation and characterization of 8-hydroxyquinoline metal complexes are carried out using a combination of analytical techniques.
Stoichiometry Determination: The stoichiometric ratio of the metal to the ligand in the complexes is often determined using conductometric titration and spectrophotometric methods. scirp.orgscirp.org For the Cu(II)-8-HQ complex, conductometric titration revealed a 1:2 metal-to-ligand ratio. scirp.org Similarly, the Job's method of continuous variation using UV-Vis spectrophotometry confirmed a 1:2 stoichiometry for Co(II) and Ni(II) complexes. scirp.org
Spectroscopic Characterization:
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a key tool for confirming the coordination of the 8-hydroxyquinoline ligand to the metal ion. The FTIR spectrum of the free 8-HQ ligand shows characteristic bands for O-H, C-O, and C=N vibrations. Upon complexation, the disappearance or shift of the O-H band and shifts in the C-O and C=N stretching frequencies indicate the involvement of the phenolic oxygen and the pyridine nitrogen in chelation. scirp.orgresearchgate.net For example, in Cu(II), Co(II), and Ni(II) complexes, the coordination through nitrogen and oxygen atoms has been confirmed by observing these spectral changes. scirp.org
Table 2: Key FTIR Spectral Data (cm⁻¹) for 8-HQ and its Metal Complexes
| Compound | ν(O-H) | ν(C=N) | ν(C-O) | Reference |
|---|---|---|---|---|
| 8-HQ | 3379 | 1581 | 1419 | scirp.org |
| Cu(II)-8HQ | - | 1577 | 1465 | scirp.org |
| Co(II)-8HQ | 3387 | 1573 | 1465 | scirp.org |
| Ni(II)-8HQ | 3390 | 1573 | 1465 | scirp.org |
UV-Vis Spectroscopy: UV-Visible spectroscopy is used to study the electronic transitions within the complexes and provides further evidence of complex formation. The UV-Vis spectra of the metal complexes, when compared to that of the free ligand, typically show a shift in the absorption bands. scirp.org The spectra can be recorded in various solvents like methanol (B129727), chloroform, and DMSO to observe the effect of solvent polarity on the electronic transitions. scirp.org For instance, the spectra of Co(II) and Ni(II) complexes show absorption maxima at around 371 nm and 366 nm, respectively. scirp.org
Table 3: UV-Vis Spectral Data (λmax, nm) for 8-HQ and its Metal Complexes in Different Solvents
| Compound | Methanol | Chloroform | DMSO | Reference |
|---|---|---|---|---|
| 8-HQ | 242, 303 | 246, 313 | 251, 318 | scirp.org |
| Cu(II)-8HQ | 257, 396 | 260, 411 | 267, 416 | scirp.org |
| Co(II)-8HQ | 256, 372 | 261, 381 | 266, 385 | scirp.org |
| Ni(II)-8HQ | 257, 365 | 262, 376 | 267, 381 | scirp.org |
Structural Analysis: Based on the spectral data, the geometry of the complexes can be proposed. For example, the Cu(II)-8-HQ complex is suggested to have a square-planar geometry, while the Co(II) and Ni(II) complexes are proposed to have an octahedral geometry due to the coordination of two water molecules. scirp.orgscirp.org X-ray single-crystal diffraction analysis provides definitive proof of the molecular structure. For instance, the crystal structure of a Zn(II) complex with an 8-hydroxyquinoline derivative confirmed its dimeric nature. acs.org
Other analytical techniques such as elemental analysis and mass spectrometry are also employed to confirm the composition and molecular weight of the synthesized complexes. acs.org The molar conductance of the complex solutions can be measured to determine their electrolytic nature. researchgate.net
Elucidation of Molecular Mechanisms and Interactions
Comprehensive Analysis of Metal Chelation Properties
Quinosol, or 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, are well-established chelating agents, capable of binding to metal ions through their nitrogen and oxygen atoms. scirp.orggoogle.comresearchgate.net This chelating ability is the foundation for many of its applications and biological effects. researchgate.netnih.govtandfonline.comyoutube.com
Stoichiometry and Stability of this compound-Metal Ion Complexes
Studies have shown that 8-hydroxyquinoline typically forms complexes with divalent metal ions in a 1:2 metal-to-ligand ratio (M:L). scirp.orgscirp.orgscirp.org For instance, complexes with Cu(II), Co(II), and Ni(II) have been synthesized with a 1:2 stoichiometry, confirmed by methods such as conductometric and spectrophotometric titrations. scirp.orgscirp.orgscirp.org In the case of Cu(II), a square-planar geometry is often observed, while Co(II) and Ni(II) can form octahedral complexes, potentially coordinating with water molecules. scirp.orgscirp.org Trivalent ions like Fe(III) can form tris complexes with a 1:3 stoichiometry. mdpi.com
The stability of these metal complexes is influenced by factors such as solvent composition and the basicity of the ligand's donor sites. mcmaster.ca The metal binding affinity can vary depending on the pH. For example, at pH 7.4, the binding affinity of a related 8-hydroxyquinoline ligand for essential metal ions followed the trend Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com The formation constants provide a quantitative measure of complex stability. For clioquinol (B1669181), a halogenated derivative of 8-HQ, conditional stability constants for Cu(II) and Zn(II) complexes in a biological buffer showed a higher affinity for Cu(II) (1.2 x 1010 M-2 for Cu(CQ)₂) compared to Zn(II) (7.0 x 108 M-2 for Zn(CQ)₂). uchile.cl Silver(I) has also been shown to form a stable 1:1 complex with 8-HQ, with a formation constant of 4.2 x 108. ajchem-a.com
Here is a table summarizing some reported stoichiometries and stability information:
| Metal Ion | Ligand (8-HQ or Derivative) | Stoichiometry (Metal:Ligand) | Geometry (Proposed) | Formation Constant (Kf) | Conditions / Notes | Source |
| Cu(II) | 8-HQ | 1:2 | Square-planar | - | Aqueous solution, pH ~5.5 (conductometric) | scirp.orgscirp.orgscirp.org |
| Co(II) | 8-HQ | 1:2 | Octahedral (assumed with water) | - | Spectrophotometric | scirp.orgscirp.org |
| Ni(II) | 8-HQ | 1:2 | Octahedral (assumed with water) | - | Spectrophotometric | scirp.orgscirp.org |
| Fe(II) | 5-nitro-8-hydroxyquinoline-proline hybrid | Mono, Bis, Tris | - | Lower than Cu(II), Zn(II), Fe(III) at pH 7.4 | pH 7.4 | mdpi.com |
| Fe(III) | 5-nitro-8-hydroxyquinoline-proline hybrid | Mono, Bis, Tris | - | Lower than Cu(II), Zn(II) at pH 7.4 (due to hydrolysis) | pH 7.4 | mdpi.com |
| Zn(II) | 5-nitro-8-hydroxyquinoline-proline hybrid | Mono, Bis | - | Lower than Cu(II) at pH 7.4 | pH 7.4 | mdpi.com |
| Cu(II) | Clioquinol (5-chloro-7-iodo-8-HQ) | 1:2 | Planar-tetragonal (conformation) | 1.2 x 1010 M-2 (conditional) | Biological buffer | uchile.cl |
| Zn(II) | Clioquinol (5-chloro-7-iodo-8-HQ) | 1:2 | Planar (conformation) | 7.0 x 108 M-2 (conditional) | Biological buffer | uchile.cl |
| Ag(I) | 8-HQ | 1:1 | - | 4.2 x 108 | UV-Vis spectrophotometry | ajchem-a.com |
Influence of Chelation on Biological Activity and Cellular Processes
The metal chelating ability of this compound and its derivatives significantly impacts their biological activities. researchgate.netnih.govtandfonline.comyoutube.com By binding to metal ions essential for microbial metabolism, they can disrupt vital cellular functions. usda.govoup.comherts.ac.uk The formation of metal-8-HQ complexes can alter properties like solubility, lipophilicity, and transport across cell membranes, thereby modifying their pharmacokinetics and pharmacodynamics. researchgate.netnih.govmdpi.com
Metal chelation can lead to various cellular effects. For instance, 8-HQ can inhibit RNA synthesis in yeast by chelating essential divalent ions like Mn²⁺ and Mg²⁺, which are required for RNA polymerase activity. toku-e.com The lipophilicity of the metal-8-HQ complex can facilitate its passage into cells. tandfonline.com Once inside, the complex may dissociate or interact with intracellular targets. tandfonline.com
Some 8-HQ derivatives can act as ionophores, transporting metal ions like copper and zinc across biological membranes. nih.govtandfonline.com This ionophore activity can potentiate the cytotoxic effects of these compounds. tandfonline.com For example, clioquinol's anticancer activity is thought to be related to its ability to transport Cu and Zn ions into cells, where the copper complexes can target the proteasome. nih.govtandfonline.com The interaction with metal ions can also lead to the generation of reactive oxygen species (ROS), contributing to their biological effects, particularly in the presence of redox-active metals like copper. tandfonline.comacs.org
Applications of Metal Chelation in Separation Science and Analytical Chemistry
The strong metal chelating properties of 8-hydroxyquinoline make it a valuable reagent in separation science and analytical chemistry. google.comtandfonline.com It is widely used for the extraction and determination of various metal ions from solutions. google.comtandfonline.comcore.ac.uk
One notable application is in column chelation chromatography. Controlled pore glass-8-hydroxyquinoline has been demonstrated as an effective stationary phase for removing trace metal contaminants from solutions, such as nutrient media used in plant research. nih.gov This method has shown high efficiency in retaining metal ions like Ni(II) and Zn(II). nih.gov
8-hydroxyquinoline and its derivatives are also utilized in spectrophotometric methods for the determination of metal ions due to the distinct light absorption properties of the formed metal complexes. ajchem-a.comasdlib.org The fluorescence exhibited by many metal complexes of 8-hydroxyquinoline-5-sulfonic acid is exploited in fluorometric methods for detecting and quantifying metal ions like Cd, Mg, and Zn, achieving subpicomole detection limits. uci.edu These fluorescence properties can be integrated into chromatographic systems, either through post-column reactors or by incorporating the ligand in the eluent. uci.edu
Mechanistic Studies of Biological Activities
This compound and its derivatives exhibit a range of biological activities, with their metal chelating ability playing a crucial role in their mechanisms of action. researchgate.netnih.govtandfonline.comyoutube.com
Antibacterial and Antifungal Mechanisms of Action
The antimicrobial activity of 8-hydroxyquinoline and its complexes is largely attributed to their ability to chelate metal ions essential for microbial growth and metabolism. scirp.orgresearchgate.netusda.govoup.comherts.ac.uknih.govmdpi.comimrpress.comrsc.org By sequestering these vital metal cofactors, they can inhibit the activity of essential microbial enzymes. tandfonline.comtoku-e.com
Studies have shown that 8-hydroxyquinoline is effective against various bacteria, including Staphylococcus aureus and Escherichia coli. researchgate.netoup.comimrpress.com It has also demonstrated activity against fungi, such as Candida albicans and dermatophytes. scirp.orgscirp.orgacs.orgmdpi.com
The mechanism involves the chelation of divalent metal ions like Mn²⁺, Zn²⁺, and Cu²⁺, disrupting intracellular metal homeostasis in bacterial cells. nih.govmdpi.comnih.gov The lipophilic nature of the metal-chelate complex allows it to cross the cell membrane. tandfonline.com
Interaction with Microbial Cellular Components and Pathways
The interaction of this compound and its metal complexes with microbial cells involves several components and pathways. One key mechanism is the inhibition of RNA synthesis through the chelation of essential metal ions required by RNA polymerase. toku-e.com
In bacteria, 8-hydroxyquinoline derivatives can interact with the bacterial lipid bilayer membrane, potentially altering its structure or causing toxicity, leading to cell death. nih.gov The activity in this regard can be influenced by structural features, such as the presence of cationic amphiphilic structures and the length of hydrocarbon chains in derivatives. nih.gov
For Mycobacterium tuberculosis, the antibacterial activity of 8-hydroxyquinolines has been shown to be copper-mediated. acs.org This involves the generation of reactive oxygen species (ROS), likely through a Fenton-like reaction catalyzed by copper, which can damage cellular components. acs.org
In fungi, studies on the mechanism of action of clioquinol suggest it can damage the fungal cell wall, alter ion homeostasis, and inhibit the formation of pseudohyphae in C. albicans. acs.org Research with fluorescent 8-hydroxyquinoline derivatives has indicated accumulation at the cell edge, suggesting potential interaction with the cell wall. mdpi.com
Some metal-8-HQ complexes, such as Fe(8-hq)₃, can exhibit a dual mechanism of action. nih.govmdpi.comnih.gov This involves transporting iron into the bacterial cell ("push") while simultaneously chelating intracellular essential metal ions ("pull"), thereby combining the bactericidal activity of iron with the metal chelating effect of 8-HQ. nih.govmdpi.com This dual mechanism can enhance antimicrobial potency and potentially delay the development of resistance. nih.govnih.gov
The interaction with metal ions can also influence the binding of 8-hydroxyquinolines to other cellular components, such as DNA. Some 8-hydroxyquinolines can bind to DNA in the presence of copper, a phenomenon that may contribute to their antiviral activity. nih.gov
Role of Reactive Oxygen Species in Antimicrobial Effects
The antimicrobial action of certain compounds, including some quinoline (B57606) derivatives, has been associated with the generation of reactive oxygen species (ROS) within microbial cells. ROS, such as superoxide, hydrogen peroxide, and hydroxyl radicals, can cause significant damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death. plos.orgnih.gov While the precise role of ROS in this compound's antimicrobial mechanism is a subject of ongoing research, studies on related bactericidal antibiotics, including some quinolones, have proposed that ROS contribute to their lethality, sometimes acting as a secondary damage mechanism following initial drug-target interactions. plos.orgnih.govfrontiersin.orgscispace.com This suggests a potential pathway by which this compound, as a quinoline derivative, might exert some of its antimicrobial effects, although the extent to which it relies on ROS generation can vary depending on the specific compound and conditions. scispace.com
Anti-Phytopathogenic Activity and Mechanism in Plant Systems
This compound has demonstrated efficacy against various phytopathogenic fungi and bacteria, making it relevant for plant protection. rsc.orguhlig-kakteen.de Studies on 8-hydroxyquinoline derivatives have shown significant inhibitory activities against a range of plant pathogenic fungi. rsc.orgimist.ma For example, certain 8-hydroxyquinoline derivatives have exhibited potent antifungal activity against Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, Fusarium oxysporum, and Magnaporthe oryzae. rsc.org The mechanism underlying the anti-phytopathogenic activity of 8-hydroxyquinoline derivatives is believed to involve several factors, with metal chelation appearing to play a crucial role. rsc.org The ability of these compounds to chelate metal ions can disrupt essential biological processes in pathogens. rsc.org Additionally, some studies suggest that a non-chelating mechanism may also contribute to their fungitoxicity. rroij.com
Research findings on the anti-phytopathogenic activity of 8-hydroxyquinoline derivatives highlight their potential as protective agents in plant systems. rsc.orguhlig-kakteen.de Table 1 presents illustrative data on the antifungal activity of some 8-hydroxyquinoline derivatives against various fungal strains, demonstrating their inhibitory potential.
| Compound | B. cinerea (EC₅₀ µM) | S. sclerotiorum (EC₅₀ µM) | F. graminearum (EC₅₀ µM) | F. oxysporum (EC₅₀ µM) | M. oryzae (EC₅₀ µM) |
| Compound 2 | 0.0021 | 0.0016 | 0.0124 | 0.0059 | 0.0120 |
| Compound 5c | - | - | Moderate to remarkable inhibition (76-100% at 25 µg/mL) | Moderate to remarkable inhibition (76-100% at 25 µg/mL) | Moderate to remarkable inhibition (76-100% at 25 µg/mL) |
| Azoxystrobin (Control) | Less potent than Compound 2 | Less potent than Compound 2 | Less potent than Compound 2 | Less potent than Compound 2 | Less potent than Compound 2 |
Note: EC₅₀ values represent the half-maximal effective concentration required for inhibition.
Investigations into Other Pharmacological Potentials of Quinoline Derivatives
Beyond its specific applications, this compound belongs to the broader class of quinoline derivatives, which have been extensively investigated for a wide array of pharmacological activities. The quinoline scaffold is a privileged structure in medicinal chemistry due to its diverse biological properties. orientjchem.orgnih.govjddtonline.infonih.gov
Studies have explored the potential of quinoline derivatives in various therapeutic areas, including:
Anticancer activity, through mechanisms such as binding with DNA, impeding DNA synthesis, inducing oxidative stress, and promoting apoptosis. orientjchem.orgijpsjournal.combohrium.com
Antimalarial effects, with several established antimalarial drugs containing a quinoline core. nih.govbohrium.comrsc.orgbiointerfaceresearch.com
Antibacterial and antifungal activities, which are well-documented for 8-hydroxyquinoline derivatives. imist.marroij.comnih.govresearchgate.net
Anti-inflammatory, antiviral, antitubercular, antileishmanial, and antiprotozoal properties. orientjchem.orgnih.govjddtonline.infonih.govrsc.org
The versatility of the quinoline nucleus allows for structural modifications that can significantly influence the pharmacological activity of the resulting compounds. orientjchem.orgnih.gov This ongoing research into quinoline derivatives highlights the potential for developing novel therapeutic agents based on this core structure. orientjchem.orgnih.govjddtonline.info
Computational and Spectroscopic Investigations of this compound and its Analogues
Understanding the behavior and interactions of this compound and related compounds at a molecular level is crucial for elucidating their mechanisms of action and guiding the design of new derivatives. Computational methods and advanced spectroscopic techniques play a vital role in these investigations.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are computational tools used to predict how a ligand, such as this compound or its analogues, might interact with a biological target, such as a protein or enzyme. These simulations can provide insights into the binding affinity, orientation, and key interactions at the molecular level. nih.govijpsjournal.com While specific docking studies focused solely on this compound were not prominently found in the search results, molecular hybridization strategies involving quinoline scaffolds have utilized computational approaches to design and evaluate compounds with potential therapeutic activities, including anticancer properties. ijpsjournal.com These studies often involve predicting the binding modes of designed molecules with relevant protein targets. ijpsjournal.com The ability of quinoline derivatives to form hydrogen bonds and their favorable polarity are factors considered in such computational studies aimed at enhancing drug solubility and absorption and understanding ligand-target interactions. ijpsjournal.com
Advanced Spectroscopic Techniques for Structural Elucidation of Complexes
Spectroscopic techniques are indispensable for determining the structure and properties of this compound, its analogues, and their complexes, particularly with metal ions. Various spectroscopic methods provide complementary information about molecular structure, bonding, and interactions. rsc.orgfishersci.fiamericanelements.comeasychem.orgmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govbsu.edu
Commonly employed spectroscopic techniques include:
UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule and can provide information about complex formation through changes in absorption spectra. mdpi.comresearchgate.netbsu.eduamu.edu.az
Infrared (IR) Spectroscopy: Provides information about the vibrational modes of functional groups within the molecule, aiding in structural identification and confirming the formation of complexes. researchgate.netmdpi.combsu.eduamu.edu.az
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for determining the detailed structure and dynamics of molecules in solution. ¹H and ¹³C NMR are commonly used to characterize quinoline derivatives and their complexes. researchgate.netresearchgate.netbsu.edu
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of compounds, helping to confirm their identity and purity. researchgate.netbsu.edu
X-ray Diffraction (XRD): Provides detailed information about the crystal structure of solid compounds and their complexes, revealing the arrangement of atoms in three dimensions. Single-crystal XRD is particularly valuable for obtaining precise structural data. mdpi.comrsc.orgnih.govnih.gov Powder XRD can also be used to characterize the crystalline phases of materials. mdpi.comrsc.org
These spectroscopic methods, often used in combination with elemental analysis, are crucial for the comprehensive characterization of this compound and its analogues, allowing researchers to confirm synthesized structures and investigate their interactions, particularly in the context of metal complexation, which is relevant to the mechanism of action of 8-hydroxyquinoline derivatives. rroij.comamericanelements.comresearchgate.netresearchgate.netrsc.org
Analytical Methodologies for Quantitative and Qualitative Determination
Sample Preparation and Extraction Techniques for Quinolones in Diverse Matrices
Sample preparation typically involves steps such as homogenization, deproteinization, and filtration, especially for complex food and biological samples. tandfonline.comnih.gov The choice of extraction technique is paramount and often involves liquid-liquid extraction (LLE) and solid-phase extraction (SPE). acs.orgresearchgate.net
Optimization of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely employed for the extraction of quinolones from various matrices. acs.orgresearchgate.net SPE is often preferred over LLE due to its advantages in terms of greater selectivity, the ability to handle larger sample volumes for enhanced preconcentration, and reduced consumption of organic solvents, contributing to a more sustainable and cost-effective process. acs.org
Optimization of SPE involves selecting appropriate sorbent materials and elution solvents. Hydrophilic-lipophilic balance (HLB) cartridges are commonly used for extracting antibiotics, including quinolones, from water samples, with methanol (B129727) often serving as an effective eluting solvent. researchgate.netnih.gov Acidification of samples prior to SPE can enhance the recovery of compounds. researchgate.netnih.gov Flow rate through the SPE cartridge is also a critical parameter, with a flow rate of ≤10 mL/min recommended for satisfactory recovery. researchgate.netnih.gov
Considerations for Complex Environmental and Biological Samples
For biological samples like eggs and animal tissues, removal of lipid and protein matrices is essential before analysis. tandfonline.com Protein precipitation followed by solvent evaporation and dilution is a common and simple approach for bioanalytical applications. ijpsr.com
Tailoring analytical procedures to account for matrix variations is crucial for ensuring accurate and reliable results. acs.org For instance, the pH of the sample can significantly impact the extraction efficiency of fluoroquinolones when using HLB cartridges, with lower pH generally leading to better recovery. researchgate.net The ionic strength of the sample can also influence extraction efficiency, particularly in wastewater. researchgate.net
Supercritical fluid extraction (SFE) has been explored as an alternative to solvent extraction for extracting fluoroquinolones from complex biological samples like eggs, demonstrating comparable efficiency to conventional methods while potentially reducing sample processing time and solvent consumption. tandfonline.com
Advanced Chromatographic and Spectrometric Techniques
Chromatographic techniques, often coupled with spectrometric detection, are considered the gold standard for the detection and quantification of quinolones due to their high sensitivity, reproducibility, and capability for multidrug analysis. mdpi.com High-Performance Liquid Chromatography (HPLC) stands out as a predominant method for the separation and identification of quinolones, especially given their nonvolatility. acs.org
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has gained prominence for quinolone analysis due to its high sensitivity, specificity, and ability to perform simultaneous qualitative and quantitative analysis. rsc.org LC-MS/MS is considered highly effective, particularly for trace analysis in complex matrices. chromatographyonline.comacs.org
Optimization of UPLC-MS/MS for quinolone analysis involves adjusting parameters such as LC column selection and MS fragmentation collision and cone energies to enhance peak areas and sensitivity. researchgate.netnih.gov This technique has been successfully applied to the analysis of quinolones in various environmental water samples, detecting concentrations in the ng/L range. researchgate.netnih.govresearchgate.net Automated SPE coupled with UHPLC-MS/MS methods have been developed for high-throughput analysis of antibiotics, including quinolones, in water matrices, demonstrating good recoveries and low limits of detection. researchgate.netresearchgate.net UPLC-MS/MS has also been used for the determination of quinolones in food matrices like eggs. rsc.org
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
High-Performance Liquid Chromatography (HPLC), often coupled with various detectors such as UV, diode array detection (DAD), fluorescence detection (FD), and mass spectrometry (MS), is a widely used technique for quinolone determination in diverse matrices, including pharmaceutical formulations, biological fluids, and environmental samples. acs.orgresearchgate.net HPLC offers high resolution, sensitivity, and versatility. acs.org HPLC with fluorescence detection (HPLC-FLD) is particularly useful due to the fluorescent properties of some quinolones, allowing for low detection limits. cabidigitallibrary.orgjfda-online.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for quinolone analysis, although LC-MS/MS is often viewed as more effective due to its higher sensitivity and specificity for this class of compounds. chromatographyonline.com
HPLC methods for quinolone analysis have been developed and validated for various matrices, including animal tissues, fish feed, and environmental samples. researchgate.netjfda-online.com Optimization of HPLC parameters, such as mobile phase composition and column selection, is crucial for achieving satisfactory separation and detection. cabidigitallibrary.org
Emerging Analytical Strategies (e.g., Immunoassays, Biosensors)
Beyond traditional chromatographic and spectrometric methods, emerging analytical strategies like immunoassays and biosensors offer alternative approaches for quinolone detection, particularly for rapid screening and on-site analysis. nih.govmdpi.comzeulab.com
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific reaction between antigens and antibodies, offering high specificity and selectivity. mdpi.commzfoodtest.com ELISA kits for quinolones are available for the quantitative analysis of residues in various matrices, including muscle, honey, eggs, milk, milk powder, and urine. mzfoodtest.comelabscience.com These methods can be simple, fast, and sensitive, making them suitable for screening large quantities of samples. elabscience.com Immunoassays with broad specificity to multiple quinolones have also been developed. nih.gov
Biosensors are devices that utilize specific biochemical reactions to detect chemical compounds, often producing electrical, thermal, or optical signals. mdpi.com Biosensors have surfaced as a promising tool for rapid and reliable point-of-care detection of antibiotics, including quinolones, in clinical, food safety, and environmental settings. mdpi.com They offer advantages such as ease of use and portability. mdpi.com
While chromatographic methods are considered the gold standard for their sensitivity and validation capabilities, immunoassays and biosensors provide valuable tools for rapid screening and initial detection, complementing the more detailed analysis provided by techniques like LC-MS/MS. mdpi.comzeulab.com
Here is a summary of some research findings on the recovery rates of quinolones using different extraction methods:
| Matrix | Quinolone(s) Analyzed | Extraction Method | Recovery Range (%) | Source |
| Water | 15 quinolones | Automated SPE (CNW Poly-Sery HLB cartridge, methanol elution) | 93–119 | researchgate.net |
| Water | 10 antibiotics (incl. quinolones) | SPE (Waters Oasis HLB SPE cartridge, methanol elution) | Efficient recovery | researchgate.netnih.gov |
| Water | 4 quinolones | SPE (HLB column) | 63.7–134.1 | cabidigitallibrary.org |
| Water and Egg | 24 quinolones | MSPE (Fe₃O₄@SiO₂@Ah-COF, methanol elution) | 70.3–106.1 (Water), 70.4–119.7 (Egg) | rsc.org |
| Eggs | Ciprofloxacin, Enrofloxacin | Methanol extraction | 64 (Ciprofloxacin), 70 (Enrofloxacin) | nih.gov |
| Groundwater & Urine | 4 quinolones | Microextraction by Packed Sorbent (MEPS) with C18 | 64.9–98.9 | researchgate.net |
| Milk | Fluoroquinolones | MSPE (Fe₃O₄@iCOF-COOH, methanol with ammonia) | 68.4–105 | researchgate.net |
| Animal Tissues | 11 quinolones | 0.3% metaphosphoric acid/acetonitrile extraction + HLB clean-up | 71.7–105.3 | jfda-online.com |
Environmental Fate and Applied Research in Agriculture and Materials Science
Environmental Occurrence and Distribution of Quinolones
Quinolones, the class of compounds to which Quinosol belongs, can enter the environment through various channels, notably from their use in veterinary medicine. Residues of these substances are primarily found in sediments, particularly in areas associated with fish farming where they are used as feed additives. mst.dk They have also been detected in cow dung following the treatment of grazing cattle. mst.dk Once in the environment, quinolones have been observed to adsorb to sediment. mst.dk The environmental release from fish farms is direct, leading to observable concentrations in the vicinity; for instance, sediment concentrations of up to 11 mg/kg have been measured for the quinolone antibiotic oxytetracycline (B609801) near fish farms. mst.dk
Studies on the Environmental Degradation and Persistence of this compound
The persistence of 8-hydroxyquinoline (B1678124), the active component of this compound, varies depending on the environmental medium. It is not considered persistent in soil systems; however, it may exhibit persistence in aqueous systems under certain conditions. herts.ac.uk In mammals, its metabolism involves conjugation with glucuronic acid, and approximately 95% is eliminated, primarily as metabolites in the urine, within 24 to 36 hours. agropages.com
While specific degradation pathways for this compound (8-hydroxyquinoline sulfate) are not extensively detailed, studies on the parent compound, quinoline (B57606), provide insight into its potential biodegradation. The degradation of quinoline is often initiated by hydroxylation to form 2-oxo-1,2-dihydroquinoline (also known as 2-quinolinone). researchgate.netosti.gov This initial transformation is a common pathway for various quinoline-degrading microorganisms. researchgate.net
Further degradation of the resulting 2-quinolinone can proceed through different routes. One proposed pathway involves further oxidation to polyhydroxylated compounds, followed by cleavage of the ring structure to yield intermediates like 5-hydroxy-6-(2-carboxyethenyl)-1H-2-pyridone. researchgate.net Another pathway observed in biofilm systems under denitrifying conditions shows that after the initial hydroxylation, the metabolites of quinoline are hydrogenated at positions 3 and 4, leading to the accumulation of 3,4-dihydro-2-quinolinone analogues. osti.gov These studies suggest that the biodegradation of the quinoline structure involves a series of hydroxylation, oxidation, and ring-cleavage steps, leading to the formation of various intermediate byproducts.
Assessments of the long-term environmental impact of 8-hydroxyquinoline indicate a moderate level of concern for various non-target organisms. It is classified as toxic to birds and moderately toxic to most aquatic life, honeybees, and earthworms. herts.ac.uk However, when used as directed, it is considered non-toxic to fish and bees. agropages.com The compound's potential for environmental persistence is low in soil but can be higher in water, suggesting that aquatic ecosystems may be more at risk for long-term exposure. herts.ac.uk
Research in Agricultural Applications of 8-Hydroxyquinoline Sulfate (B86663)
8-hydroxyquinoline sulfate is a versatile compound in agriculture, valued for its potent antimicrobial and chelating properties. trust-chem.comnmpharmtech.com It is utilized as a fungicide, bactericide, and plant growth regulator to protect crops and enhance plant health. trust-chem.comnmpharmtech.com
As a plant protectant, 8-hydroxyquinoline sulfate functions as a systemic bactericide and fungicide. herts.ac.ukusda.govtangagri.com Its systemic action provides a longer period of protection against diseases that affect the vascular system of plants. tangagri.com Formulations are applied to control vascular wilts and bacterial diseases in a range of crops, including fruit trees, vegetables, citrus, and vines. usda.gov
A key aspect of its mode of action is its function as a strong chelating agent, which precipitates heavy metals essential for the metabolism of microorganisms. herts.ac.ukusda.gov This disruption of microbial processes helps to control infestations. Commercial products containing 8-hydroxyquinoline are effective against a spectrum of diseases caused by pathogens such as Fusarium, Pythium, Rhizoctonia, Clavibacter michiganensis, and Verticillium. tangagri.com It is particularly applied to protect solanaceous crops like tomatoes and peppers, and cucurbits such as melons and cucumbers. tangagri.com
8-hydroxyquinoline sulfate (8-HQS) is widely researched and used as a preservative in the floral industry to extend the vase life of cut flowers and foliage. mdpi.comtoku-e.com Its effectiveness stems from its antimicrobial properties, which prevent bacterial growth and subsequent blockage of xylem vessels in the flower stem. agriculturejournal.org
Research has shown varied results depending on the plant species. For cut gerbera flowers, treatment with 8-HQS significantly increased vase life, dry weight, and fresh weight. agriculturejournal.org Similarly, for Strelitzia reginae and Hippeastrum vittatum, treatments with 8-HQS, particularly in combination with sucrose, improved vase life and floret longevity. researchgate.net However, studies on cut leaves of Viola odorata found that conditioning with 8-HQS actually reduced their postharvest longevity compared to leaves kept in water. mdpi.comresearchgate.net In a study on Sedum aizoon, conditioning with 8-HQS did not increase the flower's vase life. agrojournal.org These findings highlight the species-specific efficacy of 8-HQS as a postharvest treatment.
Interactive Data Table: Effect of 8-Hydroxyquinoline Sulfate (8-HQS) on Postharvest Longevity
| Plant Species | Treatment Details | Observed Effect on Longevity | Reference |
| Gerbera (Gerbera jamesonii) | 200 mg L⁻¹ 8-HQS | Increased vase life | agriculturejournal.org |
| Strelitzia reginae | 200 ppm 8-HQS + 10% sucrose | Significantly increased vase life | researchgate.net |
| Hippeastrum vittatum | 200 ppm 8-HQS + 10% sucrose | Improved vase life and floret longevity | researchgate.net |
| Viola odorata (cut leaves) | 200 mg·dm⁻³ 8-HQS | Reduced vase life | mdpi.comresearchgate.net |
| Sedum aizoon | 200 mg.dm-3 8-HQS | Did not increase vase life | agrojournal.org |
Effects on Plant Tissue Culture and Development
This compound, known chemically as 8-hydroxyquinoline sulfate (8-HQS) or oxyquinoline sulfate, has been investigated for its beneficial effects in plant tissue culture, primarily as a tool to overcome common procedural challenges. Its application is particularly noted in the initial stages of establishing in vitro cultures, where contamination and tissue browning are significant obstacles.
Research has shown that the application of 8-HQS can substantially reduce the rate of microbial contamination. In a study on establishing tissue cultures of apple from adult material, a 24-hour treatment with a 0.1% solution of 8-hydroxy-quinolinol-sulfate resulted in a strong reduction of the infection rate. researchgate.net This treatment yielded 50–90% sterile explants, a significant improvement compared to the 100% loss of untreated shoot tips. researchgate.net Similarly, in efforts to propagate the threatened Azorean shrub Viburnum treleasei, a 2% 8-HQS forcing solution was used to obtain cleaner explants, which significantly reduced contamination percentages compared to water-treated controls across different seasons. researchgate.net
Beyond its antimicrobial properties, this compound is effective in inhibiting the browning of explants and the culture medium. researchgate.net This browning is a common problem in tissue culture, especially with species high in phenolic compounds like apples, and is caused by the oxidation of these compounds upon tissue excision. researchgate.net By preventing this oxidative process, 8-HQS helps maintain the viability of the explant tissue, which is crucial for successful culture initiation. researchgate.net Its use as a bactericide and fungicide is also noted in broader crop protection applications. usda.gov Furthermore, it is used to control fungal growth on cut flowers, highlighting its role as a preservative. usda.govtoku-e.com
The following table summarizes the findings on the effect of 8-HQS on reducing contamination in Viburnum treleasei cuttings.
Table 1: Effect of 8-HQS Treatment on Contamination of Viburnum treleasei Cuttings
| Season | Treatment | Contamination Percentage (%) |
|---|---|---|
| Summer | Water | 100 |
| 8-HQS | 0 | |
| Autumn | Water | 80 |
| 8-HQS | 20 | |
| Winter | Water | 60 |
| 8-HQS | 10 |
Data adapted from a study on Viburnum treleasei propagation. researchgate.net
Material Science Applications and Characterization
The unique properties of this compound, particularly its metal-chelating ability, have made it and its parent compound, 8-hydroxyquinoline (8-HQ), valuable components in the field of materials science. Research has explored its incorporation into various materials to impart specific functions, its optoelectronic characteristics in complex forms, and its efficacy as a corrosion inhibitor.
Incorporation into Functional Materials for Advanced Applications
The ability of 8-hydroxyquinoline and its derivatives to form stable complexes with metal ions is central to their use in functional materials. scispace.com A significant application is in the fabrication of Organic Light-Emitting Diodes (OLEDs). scispace.comiaea.org The aluminum complex, tris(8-hydroxyquinoline)aluminium (Alq3), is a well-known electroluminescent and electron-transporting material widely used in OLED technology. scirp.orgwikipedia.org The fluorescence of 8-HQ, which is weak on its own, is greatly enhanced upon chelation with metal ions like Al(III), a result of increased molecular rigidity. scispace.com This property makes its metal complexes potent light-emitting materials suitable for creating energy-efficient displays. iaea.org
In another application, 8-hydroxyquinoline-5-sulfonic acid (SQ), a derivative of this compound, has been incorporated into electrospun materials made from polymer blends like poly(vinyl alcohol) (PVA) and chitosan (B1678972) (Ch). nih.gov These functionalized fibrous materials are designed for biomedical purposes, leveraging the inherent non-toxicity and biodegradability of the polymers along with the antimicrobial and antitumor properties of the 8-hydroxyquinoline moiety. nih.gov The incorporation of SQ and its metal complexes with copper (Cu2+) and iron (Fe3+) into these nanofibers enhances their biological activity. nih.gov
Exploration of Optoelectronic and Electrical Properties of Complexes
The optoelectronic and electrical properties of metal complexes involving the 8-hydroxyquinoline ligand have been a subject of extensive research. iaea.orgacs.orgbohrium.com These properties are highly dependent on the central metal ion. acs.org Studies on complexes with various metals, including Al3+, Zn2+, and a range of transition metals (Cr3+, Mn2+, Co2+, Ni2+, Cu2+), reveal that the electronic structure and electrical conductivity are significantly influenced by the metal's d-electrons. acs.orgresearchgate.net
For instance, in complexes with transition metals having an open-shell configuration, the d-electrons can act as charge traps, pinning the Fermi level of an injecting electrode. acs.org This results in electron mobility that is several orders of magnitude lower than that observed in complexes with Al3+ or Zn2+, where charge transport occurs via hopping among the π* orbitals of the ligands. acs.org The optical properties are also distinct; complexes with metals like Al(III), Ga(III), and In(III) show marked increases in fluorescence intensity compared to the free ligand, a crucial characteristic for their use in optoelectronic devices. iaea.orgrsc.org Theoretical studies using Density Functional Theory (DFT) have been employed to predict the optoelectronic behavior of these complexes, aiding in the design of novel materials for OLEDs and other electronic devices like nanowires. bohrium.com The investigation of these complexes as thin films has also been a focus, determining properties like optical band gaps, which are essential for semiconductor applications. researchgate.net
Research on this compound as a Corrosion Inhibitor
This compound and its parent compound, 8-hydroxyquinoline (8-HQ), are recognized as highly effective corrosion inhibitors for a variety of metals and alloys, including mild steel, N80 steel, and magnesium alloys, in acidic environments. tandfonline.comresearchgate.netchemicalbook.comresearchgate.net The inhibitory action stems from the strong coordination of 8-HQ molecules with the metal surface. researchgate.netmdpi.com The nitrogen and oxygen atoms in the 8-HQ molecule possess non-bonding electrons that can be donated to the vacant d-orbitals of the metal atoms, leading to the formation of a stable, protective film. tandfonline.commdpi.com
This process involves the adsorption of the inhibitor molecules onto the metal surface, which has been found to follow the Langmuir adsorption isotherm model. tandfonline.comresearchgate.net The adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium and blocking the active sites for corrosion reactions. najah.edusemanticscholar.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that 8-HQ derivatives function as mixed-type inhibitors. tandfonline.comresearchgate.netnajah.edu This means they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comresearchgate.net The inhibition efficiency increases with the concentration of the inhibitor, with some studies reporting efficiencies as high as 97%. tandfonline.comnajah.edu The protective film formed by the inhibitor has been observed using surface analysis techniques like Scanning Electron Microscopy (SEM). mdpi.comnajah.edu
The table below presents data on the corrosion inhibition efficiency of two synthesized 8-hydroxyquinoline derivatives on mild steel.
Table 2: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (η%) |
|---|---|---|
| Q1 | 10⁻⁶ | 74 |
| 10⁻⁵ | 85 | |
| 10⁻⁴ | 91 | |
| 10⁻³ | 96 | |
| Q2 | 10⁻⁶ | 69 |
| 10⁻⁵ | 81 | |
| 10⁻⁴ | 87 | |
| 10⁻³ | 92 |
Data adapted from a study on synthesized 8-hydroxyquinoline derivatives. najah.edu
Future Directions and Interdisciplinary Research Opportunities
Development of Novel 8-Hydroxyquinoline (B1678124) Sulfate (B86663) Analogues with Tailored Activities
Research into 8-hydroxyquinoline derivatives is actively exploring the synthesis of novel analogues with enhanced or specific biological and material properties. The core 8-hydroxyquinoline structure, with its bidentate chelating ability and versatile substitution sites, serves as a valuable scaffold for designing compounds with tailored activities.
Studies are focused on understanding the structure-activity relationships (SAR) to guide the synthesis of derivatives with improved efficacy and selectivity for particular targets. For instance, modifications to the 8-hydroxyquinoline structure, such as the introduction of different substituents at various positions, have been shown to influence their activity against a range of microorganisms, including bacteria and fungi. scispace.commdpi.com The chelating ability of 8-HQ derivatives towards metal ions is a key factor in many of their biological activities, and the design of novel ligands that can selectively chelate specific metal ions is an active area of research. tandfonline.comnih.gov
Future work involves the synthesis and evaluation of new series of 8-HQ derivatives, such as azo-8-hydroxyquinoline derivatives, which are being investigated as potential multi-target candidates for diseases like Alzheimer's. plos.orgnih.gov The synthesis of enantiomer derivatives is also being explored, as different enantiomers may exhibit distinct biological effects. google.com
The development of novel synthetic methods for bioactive 8-HQ derivatives is crucial for expanding the chemical space and discovering compounds with new or improved properties. nih.gov
Integration of Advanced Computational Approaches for Predictive Modeling
Advanced computational approaches are increasingly being integrated into the research and development of 8-hydroxyquinoline compounds to accelerate the discovery process and predict their properties and activities in silico. plos.orgnih.gov These methods provide valuable insights into the relationship between molecular structure and biological activity, as well as predicting material properties.
Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structures of 8-HQ derivatives with their biological activities. bepls.comresearchgate.netfrontiersin.org This allows researchers to predict the activity of new, unsynthesized compounds and prioritize candidates for synthesis and experimental testing, thereby minimizing drug development costs and time. nih.gov
Other computational techniques, such as molecular docking, density functional theory (DFT) studies, and molecular dynamics simulations, are used to understand the interactions of 8-HQ derivatives with biological targets, evaluate their pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and gain deeper insights into their electronic properties. plos.orgnih.govmdpi.com These simulations can confirm the stability of molecules within active sites and reveal binding energies, indicating the strength of interactions. nih.gov
Computational modeling is also applied in materials science to predict and design materials with tailored properties, including those incorporating 8-hydroxyquinoline derivatives for applications like organic light-emitting diodes (OLEDs). researchgate.nethilarispublisher.com
An example of computational modeling in action is an in-depth in silico study of azo-8-hydroxyquinoline derivatives, which identified promising multi-target candidates for Alzheimer's disease based on their predicted affinities for key enzymes. plos.orgnih.gov
Synergistic Research Across Environmental Science, Agriculture, and Materials Engineering
The diverse properties of 8-hydroxyquinoline and its derivatives lend themselves to synergistic research efforts across seemingly disparate fields such as environmental science, agriculture, and materials engineering. Future directions involve leveraging the unique characteristics of these compounds to address challenges and create innovative solutions in these areas.
In environmental science, 8-hydroxyquinoline's ability to chelate metal ions is relevant for developing methods to remove heavy metals from aqueous solutions. scirp.org Research is ongoing to understand the environmental fate and potential impacts of quinoline (B57606) derivatives. solubilityofthings.comspectrumchemical.comherts.ac.uk
In agriculture, 8-hydroxyquinoline sulfate has been used as a fungicide. tandfonline.comherts.ac.ukagrariacad.com Future research includes evaluating the effectiveness of 8-hydroxyquinoline and its associations with other fungicides against phytopathogenic fungi, with the aim of developing agricultural fungicides at reduced concentrations. agrariacad.com Studies also explore the use of 8-hydroxyquinoline sulfate as a plant preservative to extend the longevity of cut flowers and leaves, although its effectiveness can vary by species. researchgate.netagriculturejournal.orgresearchgate.net
In materials engineering, 8-hydroxyquinoline derivatives, particularly tris(8-hydroxyquinoline) aluminum (Alq3), are widely used in the production of OLEDs due to their electroluminescent and electron-transporting properties. scispace.comresearchgate.netscirp.orgrroij.commdpi.com Future research in this area focuses on the synthesis of high-purity materials and the development of novel 8-HQ containing polymers and copolymers with improved thermal stability and photoluminescence for next-generation display technologies. researchgate.netmdpi.com The incorporation of 8-hydroxyquinoline into materials like anodic coatings on magnesium alloys has also shown promise in improving corrosion resistance. researchgate.net
The development of electrospun materials containing 8-amino-8-hydroxyquinoline for applications in biomedicine, leveraging their antibacterial and antifungal properties, exemplifies the interdisciplinary potential. mdpi.com
Exploration of Undiscovered Potentials and Niche Applications
Beyond the established uses, there is significant potential for exploring undiscovered applications and niche uses for Quinosol and other 8-hydroxyquinoline derivatives. The unique chemical properties, including their chelating ability and diverse biological activities, suggest a broader range of potential applications waiting to be explored. scispace.comsolubilityofthings.comrroij.com
The "Others" segment in market reports for 8-hydroxyquinoline includes various niche applications such as metal surface treatment, corrosion inhibition, and polymer preparation, indicating existing but perhaps less explored uses. dataintelo.com Ongoing research and development activities are aimed at discovering new applications for these compounds. dataintelo.com
The potential of 8-hydroxyquinoline derivatives as multi-target agents for complex diseases like Alzheimer's, beyond their known metal chelation properties, highlights the possibility of discovering novel therapeutic mechanisms and applications. nih.govplos.orgnih.gov
Furthermore, the use of 8-hydroxyquinoline as a building block for creating hybrid chemical entities with combined properties is an area ripe for exploration, potentially leading to compounds with synergistic effects in various applications. mdpi.commdpi.comasianpubs.org The investigation of their activity against a wider spectrum of pathogens or in novel delivery systems represents another avenue for discovering niche applications. mdpi.comnih.govacs.org
The application of 8-hydroxyquinoline sulfate in specific agricultural contexts, such as its evaluation against particular plant pathogens or for extending the shelf life of less common cut plant species, also falls under the umbrella of exploring niche applications. agrariacad.comresearchgate.netresearchgate.netresearchgate.net
Q & A
Q. What are the primary chemical properties of Quinosol that make it suitable for antimicrobial applications?
this compound (8-hydroxyquinoline sulfate) exhibits broad-spectrum antimicrobial activity due to its metal-chelating properties, which disrupt microbial enzyme systems dependent on metal ions . Its solubility in aqueous solutions allows for topical or agricultural applications, as seen in formulations for gingival hemostatic agents (e.g., Alustat liquid/gel) and plant stalk disinfection . Key properties include stability in acidic environments and synergistic effects with aluminum chloride (AlCl₃) in hemostatic formulations .
Q. How is this compound typically quantified in experimental formulations?
Quantification methods include high-performance liquid chromatography (HPLC) for purity analysis and spectrophotometric assays to measure chelation efficiency. For example, in cytotoxicity studies, this compound concentrations in AlCl₃-based hemostatic agents are validated via mass spectrometry to ensure consistency (e.g., 25% AlCl₃ with this compound in Alustat formulations) .
Q. What are the standard protocols for evaluating this compound’s antimicrobial efficacy in vitro?
Researchers use agar diffusion assays or broth microdilution to determine minimum inhibitory concentrations (MICs). For plant disinfection, protocols involve soaking stalks in 0.5% this compound solutions at varying temperatures (5–20°C) and durations (2–5 hours), followed by microbial load assessments . Controls must include untreated samples and alternative disinfectants to benchmark efficacy .
Advanced Research Questions
Q. How do variations in this compound concentration impact cytotoxicity in human cell lines?
Studies on gingival hemostatic agents show that this compound’s cytotoxicity is dose-dependent. For instance, Alustat formulations with 25% AlCl₃ and this compound exhibit lower cytotoxicity compared to Traxodent (15% AlCl₃ with non-Quinosol excipients), suggesting this compound’s role in moderating AlCl₃ toxicity . Advanced designs should incorporate cell viability assays (e.g., MTT) and compare results across multiple cell types (epithelial vs. fibroblast) .
Q. What methodological challenges arise when reconciling conflicting data on this compound’s efficacy across studies?
Discrepancies often stem from differences in experimental conditions. For example, this compound’s antimicrobial activity in plant disinfection is temperature-sensitive, with reduced efficacy at lower temperatures (5°C vs. 20°C) . Researchers must standardize variables such as pH, exposure time, and microbial strain selection. Meta-analyses should stratify data by these parameters to resolve contradictions .
Q. How can researchers optimize this compound formulations to enhance biocompatibility without compromising antimicrobial activity?
Hybrid formulations, such as combining this compound with kaolin or potassium nitrate, have shown promise in reducing cytotoxicity while maintaining efficacy . Experimental designs should employ factorial analysis to test excipient ratios and use in vivo models (e.g., murine infection assays) for validation .
Q. What are the implications of this compound’s metal-chelating mechanism for resistance development in microbial populations?
Unlike antibiotics targeting specific pathways, this compound’s chelation mechanism may slow resistance. However, longitudinal studies are needed to assess microbial adaptation. Methodologies include serial passage experiments under sublethal this compound concentrations and genomic sequencing to identify resistance markers .
Methodological Considerations
- Experimental Design : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure studies. For example:
- Data Analysis : Employ multivariate regression to account for confounding variables like temperature or pH in agricultural applications .
- Reproducibility : Document excipient sources and preparation protocols rigorously, adhering to guidelines for experimental reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
